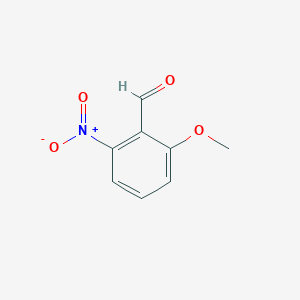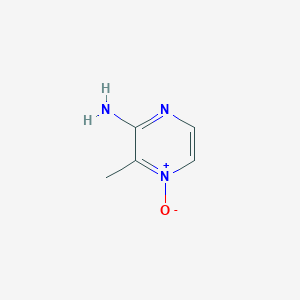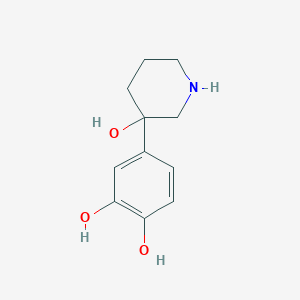
4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol, also known as HPB-CD, is a cyclodextrin derivative that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. HPB-CD is a water-soluble compound that has been found to exhibit excellent properties as a host molecule for various guest molecules, making it a promising candidate for drug delivery systems, analytical chemistry, and other related fields.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol can accommodate guest molecules, while the hydrophilic exterior of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol allows it to dissolve in water, making it an excellent host molecule for various drug molecules.
Efectos Bioquímicos Y Fisiológicos
4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol has been found to exhibit excellent biocompatibility and low toxicity, making it a promising candidate for drug delivery systems. Studies have shown that 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol can improve the solubility and bioavailability of various drug molecules, leading to improved therapeutic efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol is its ability to form inclusion complexes with various guest molecules, making it a versatile host molecule for drug delivery systems and other related fields. However, the synthesis of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol can be challenging, and the purification process can be time-consuming and costly.
Direcciones Futuras
There are several future directions for the research and development of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol, including the investigation of its potential applications in targeted drug delivery systems, gene therapy, and nanomedicine. Additionally, further studies are needed to explore the safety and efficacy of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol in various biological systems, including animal models and human clinical trials.
Conclusion:
In conclusion, 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol is a promising cyclodextrin derivative that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. Its ability to form inclusion complexes with various guest molecules makes it a versatile host molecule for drug delivery systems and other related fields. Further research and development of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol could lead to significant advancements in drug delivery systems, gene therapy, and nanomedicine.
Métodos De Síntesis
The synthesis of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol involves the reaction of piperidine, resorcinol, and formaldehyde in the presence of hydrochloric acid. The reaction results in the formation of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol, which is then purified and isolated using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol has been extensively studied for its potential applications in various scientific fields, including drug delivery systems, analytical chemistry, and material science. Its unique chemical structure allows it to form inclusion complexes with various guest molecules, including drugs, which can improve their solubility, stability, and bioavailability.
Propiedades
Número CAS |
100112-61-6 |
|---|---|
Nombre del producto |
4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
4-(3-hydroxypiperidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c13-9-3-2-8(6-10(9)14)11(15)4-1-5-12-7-11/h2-3,6,12-15H,1,4-5,7H2 |
Clave InChI |
REBGJGKBMBFBHE-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)(C2=CC(=C(C=C2)O)O)O |
SMILES canónico |
C1CC(CNC1)(C2=CC(=C(C=C2)O)O)O |
Sinónimos |
1,2-Benzenediol, 4-(3-hydroxy-3-piperidinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



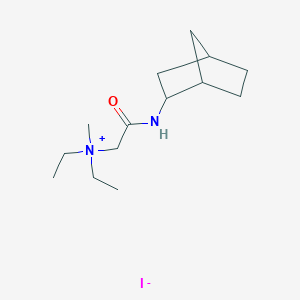
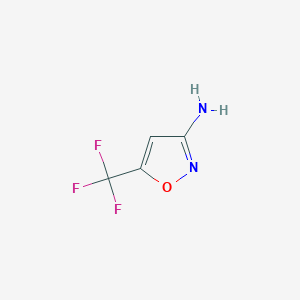
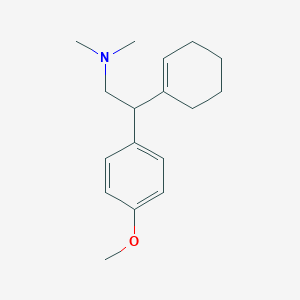
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
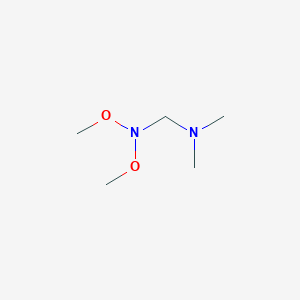
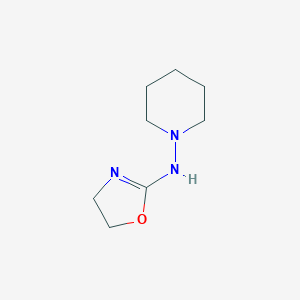
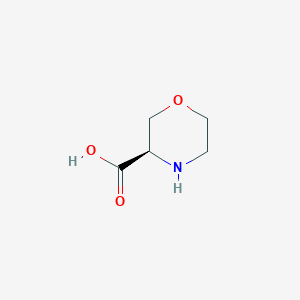
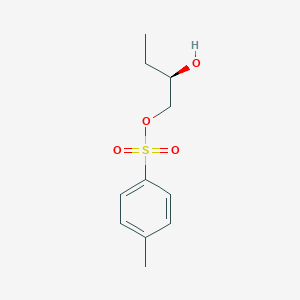
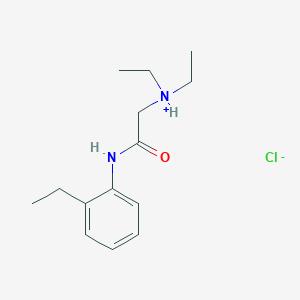
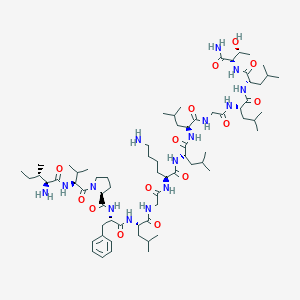
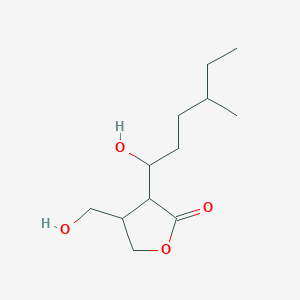
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)
